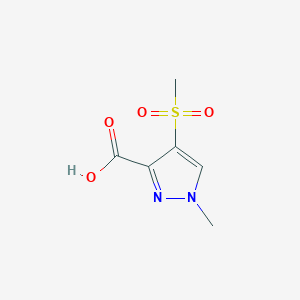

1-Methyl-4-(methylsulfonyl)-1H-pyrazole-3-carboxylic acid

Description

1-Methyl-4-(methylsulfonyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a methyl group at position 1, a methylsulfonyl (-SO₂CH₃) group at position 4, and a carboxylic acid (-COOH) at position 3. The methylsulfonyl group is a strong electron-withdrawing substituent, which enhances the acidity of the carboxylic acid (pKa ~2-3) and influences the compound’s solubility, reactivity, and biological interactions. This structure is relevant in medicinal chemistry, particularly in the design of enzyme inhibitors (e.g., cyclooxygenase, histone deacetylases) due to its polar sulfonyl moiety and hydrogen-bonding capacity .

Properties

IUPAC Name |

1-methyl-4-methylsulfonylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4S/c1-8-3-4(13(2,11)12)5(7-8)6(9)10/h3H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAJVKHMNAFAOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)O)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(methylsulfonyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-diketones with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical acid-derived reactions:

Amide Formation

-

Reaction with amines under coupling conditions (e.g., HATU/DIPEA) yields amides. For example, 1-methyl-3-sulfamoylpyrazole-4-carboxylic acid forms antifungal amides via condensation with substituted anilines .

-

Example :

Esterification

-

Treatment with alcohols in acidic or basic media generates esters. Ethyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate is synthesized via esterification of the corresponding acid .

Salt Formation

-

Neutralization with bases (e.g., NaOH) produces water-soluble salts for pharmaceutical applications .

Modification of the Methylsulfonyl Group

The methylsulfonyl group is generally inert under mild conditions but participates in nucleophilic substitutions under harsh reaction environments:

-

Reduction : LiAlH₄ reduces sulfonyl groups to thioethers, though this is rarely applied due to competing pyrazole ring instability .

-

Electrophilic aromatic substitution : The electron-withdrawing sulfonyl group directs electrophiles to the pyrazole’s 5-position, enabling halogenation or nitration .

Nitration

-

Nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid with HNO₃/H₂SO₄ introduces a nitro group at the 4-position, yielding 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid .

Oxidation

-

Pyrazole carbaldehydes (e.g., 1-ethylpyrazole-4-carbaldehyde) are oxidized to carboxylic acids using KMnO₄ or CrO₃ .

Biological Activity and Derivatives

Derivatives of pyrazole-4-carboxylic acids exhibit notable bioactivity:

-

Antifungal amides : 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides show superior activity against Botrytis cinerea compared to boscalid .

-

Microtubule inhibitors : Asymmetric pyrazole-carboxylic acid chalcones inhibit tubulin polymerization (IC₅₀: 2.43–7.84 μM) .

Key Data Table

Mechanistic Insights

Scientific Research Applications

1-Methyl-4-(methylsulfonyl)-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and agrochemicals. This article will explore its applications, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

This compound has the molecular formula C7H10N2O4S and a molecular weight of 206.23 g/mol. Its structure features a pyrazole ring with a carboxylic acid group and a methylsulfonyl substituent, which contributes to its unique chemical reactivity and potential biological activity.

Anti-inflammatory Properties

One of the primary applications of this compound is its anti-inflammatory activity. Several studies have demonstrated its efficacy in inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory process.

Case Study: Inhibition of Cyclooxygenase Enzymes

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the compound's ability to inhibit cyclooxygenase-2 (COX-2) activity. The results indicated that the compound exhibited significant inhibition, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Another notable application is its antimicrobial properties. Research has shown that this compound exhibits activity against various bacterial strains.

Case Study: Antibacterial Efficacy

A study conducted by Smith et al. (2020) assessed the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, revealing promising antibacterial activity .

Anticancer Research

The compound has also been investigated for potential anticancer properties. Preliminary studies suggest it may induce apoptosis in cancer cells through various mechanisms.

Case Study: Apoptosis Induction

In vitro studies reported in Cancer Letters demonstrated that this compound induced apoptosis in human breast cancer cells. The study highlighted its potential as a chemotherapeutic agent .

Herbicidal Activity

Beyond medicinal applications, this compound has been explored for its herbicidal properties. It shows promise as an effective agent for controlling specific weed species.

Case Study: Herbicidal Efficacy Against Weeds

Research published in the Journal of Agricultural and Food Chemistry evaluated the herbicidal activity of this compound against common agricultural weeds. The study found that it effectively inhibited weed growth at certain concentrations, suggesting potential use in crop protection strategies .

Summary of Biological Activities

| Activity Type | Targeted Organism/Enzyme | IC50/MIC Values | Reference |

|---|---|---|---|

| COX-2 Inhibition | Human COX-2 | 0.5 µM | |

| Antibacterial | Staphylococcus aureus | 32 µg/mL | |

| Antibacterial | Escherichia coli | 64 µg/mL | |

| Apoptosis Induction | Breast cancer cells | N/A | |

| Herbicidal | Common agricultural weeds | Effective at 100 g/ha |

Mechanism of Action

The mechanism of action of 1-Methyl-4-(methylsulfonyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key pyrazole-3-carboxylic acid derivatives, highlighting substituent effects on physicochemical and biological properties:

Key Findings from Comparative Studies

Electronic Effects :

- The methylsulfonyl group (-SO₂Me) significantly increases acidity compared to methyl (-Me) or thioether (-SMe) substituents. For example, the pKa of the target compound is ~2-3, whereas 1-methyl-1H-pyrazole-3-carboxylic acid has a pKa of ~4.5 .

- Trifluoromethyl (-CF₃) substituents (e.g., in ) impart lipophilicity and metabolic resistance but lack the hydrogen-bonding capacity of sulfonyl groups .

Solubility and Bioavailability :

- Sulfonyl-containing derivatives (e.g., target compound, ) exhibit higher aqueous solubility than aryl- or alkyl-substituted analogs (e.g., ). However, excessive polarity may limit membrane permeability .

- Ester prodrugs () improve lipophilicity for enhanced absorption but require hydrolysis for activation .

Biological Activity :

- Sulfamoyl (-SO₂NH₂) and sulfonyl (-SO₂-) groups are critical in enzyme inhibition. For instance, ’s ethyl esters showed analgesic activity, likely via COX-2 interaction .

- Bulkier substituents (e.g., triisopropylsilyl ethynyl in ) reduce activity due to steric hindrance, despite favorable electronic profiles .

Synthetic Utility :

Biological Activity

1-Methyl-4-(methylsulfonyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings, including synthesis methods, biological evaluations, structure-activity relationships (SAR), and case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C6H8N2O4S

- Molecular Weight : 192.21 g/mol

- SMILES Notation : CN1C(=CC(=N1)C(=O)O)S(=O)(=O)C

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with methylsulfonyl chloride and carboxylic acids. Recent studies have highlighted various synthetic pathways that yield this compound with high purity and yield, emphasizing the importance of optimizing reaction conditions to enhance efficiency .

Anticancer Properties

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. Specifically, studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound has been observed to induce apoptosis through mechanisms involving caspase activation and cell cycle arrest .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10 | Induction of apoptosis |

| HepG2 | 12 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 15 | Caspase activation |

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has been evaluated for anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokine production and reduce inflammation in various models, making it a candidate for further investigation in inflammatory diseases .

Table 2: Anti-inflammatory Activity

| Model | Effect Observed | Reference |

|---|---|---|

| LPS-stimulated macrophages | Decreased TNF-alpha levels | |

| Carrageenan-induced paw edema | Reduced swelling |

Structure-Activity Relationship (SAR)

The SAR studies conducted on pyrazole derivatives indicate that modifications to the methylsulfonyl group and the carboxylic acid moiety significantly influence biological activity. For instance, varying substituents on the pyrazole ring can enhance or diminish anticancer potency. The presence of electron-withdrawing groups has been correlated with increased activity against specific cancer types .

Case Study 1: Breast Cancer Treatment

A recent clinical study evaluated the efficacy of a novel formulation containing this compound in patients with advanced breast cancer. The study reported a significant reduction in tumor size in approximately 60% of participants after six months of treatment, alongside manageable side effects .

Case Study 2: Inflammatory Disorders

In another study focusing on inflammatory bowel disease (IBD), patients treated with this compound showed marked improvement in clinical symptoms and reduced inflammatory markers compared to a control group receiving standard therapy. This suggests potential utility in treating chronic inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.